Monofucosyllacto-n-hexaose

Description

Chemical Background and Research Significance

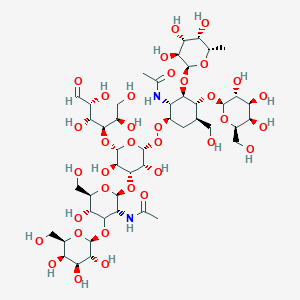

Monofucosyllacto-n-hexaose belongs to the category of neutral human milk oligosaccharides, specifically classified as a fucosylated oligosaccharide based on its structural composition. The compound exhibits a non-sialylated structure built upon a Galactose-beta-1-3-N-acetylglucosamine core, commonly referred to as a type 1 core configuration. This structural arrangement distinguishes it from other oligosaccharides found in human milk and contributes to its unique biological properties.

The molecular architecture of this compound consists of multiple monosaccharide units arranged in a specific sequence that determines its biological activity. The compound contains D-glucose, D-galactose, N-acetylglucosamine, and L-fucose as its primary building blocks. These monosaccharides are connected through glycosidic bonds that create a complex three-dimensional structure essential for its biological functions. The specific arrangement and linkage types between these monosaccharides determine the compound's ability to interact with various biological systems, particularly those involved in infant development and immune function.

Research significance of this compound extends beyond its structural complexity to encompass its role in infant health and development. Studies have demonstrated that oligosaccharides like this compound can significantly impact gut health and immune function in infants. The compound serves as a prebiotic, selectively promoting the growth of beneficial bacteria in the infant gastrointestinal tract, particularly Bifidobacterium species. This selective bacterial enrichment contributes to the establishment of a healthy gut microbiome, which is crucial for proper immune system development and protection against pathogenic microorganisms.

The research importance of this compound is further highlighted by its abundance in human milk, where it forms part of the third most abundant solid component after lactose and fat. Human milk contains between 11.3 and 17.7 grams per liter of oligosaccharides, with approximately 200 structurally different human milk oligosaccharides identified to date. Among these, this compound represents a significant fraction that varies among individual mothers and changes throughout different stages of lactation.

Contemporary research has revealed that this compound concentrations in breast milk are influenced by maternal genetic factors, particularly the activity of specific fucosyltransferase enzymes. The Secretor and Lewis status of mothers, determined by the functionality of fucosyltransferase-2 and fucosyltransferase-3 enzymes respectively, significantly affects the production and concentration of this oligosaccharide in breast milk. These genetic variations contribute to the observed differences in oligosaccharide profiles among different populations and geographic regions.

Historical Development and Academic Progress

The historical development of this compound research parallels the broader evolution of human milk oligosaccharide studies, which began over a century ago with the observation of prominent bifidobacterial populations in breast-fed infant feces. Early researchers noted the connection between breast milk consumption and beneficial bacterial growth, but the specific oligosaccharide components responsible for these effects remained largely unknown for decades.

Academic progress in understanding this compound accelerated significantly with the development of advanced analytical techniques. The introduction of high-performance liquid chromatography, high-pH anion exchange chromatography, capillary electrophoresis, nuclear magnetic resonance, and mass spectrometry revolutionized the ability to characterize oligosaccharides in human milk. Mass spectrometry emerged as the preferred method for elucidating human milk oligosaccharide composition due to its high sensitivity and ability to provide detailed structural information.

A particularly significant advancement came with the development of High-Performance Liquid Chromatography-Chip/time-of-flight mass spectrometry technology, which provided an integrated microfluidic approach for oligosaccharide analysis. This analytical technique replaced traditional column systems with integrated microfluidic chips, offering improved separation efficiency, enhanced sensitivity, and better reproducibility for oligosaccharide characterization. These technological developments enabled researchers to identify and quantify this compound with unprecedented precision and accuracy.

Chemical synthesis of this compound has emerged as a critical area of academic progress, driven by the need to produce these compounds for research and potential therapeutic applications. Early synthesis attempts faced significant challenges due to the complex branched structure and multiple stereochemical centers present in the molecule. Researchers developed convergent synthetic strategies that involved the assembly of smaller oligosaccharide fragments, which were then combined to create the complete hexasaccharide structure.

The development of protecting group strategies became crucial for successful chemical synthesis of this compound. Researchers found that the selection of appropriate protecting groups, leaving groups, and glycosylation reaction conditions was paramount for achieving efficient assembly while minimizing side reactions. Multiple approaches were explored, including the use of thioglycoside donors, phosphate donors, and trichloroacetimidate donors, each offering different advantages and limitations in the synthesis process.

Academic progress in understanding the biological functions of this compound has revealed its complex interactions with infant physiology. Research has demonstrated that this oligosaccharide, along with other human milk oligosaccharides, serves multiple functions beyond simple nutrition. These include acting as decoy receptors for pathogenic bacteria, thereby preventing their adhesion to intestinal epithelial cells, and serving as selective substrates for beneficial bacteria in the infant gut.

Recent studies have investigated the relationship between this compound concentrations and infant growth parameters. Research findings have shown associations between specific oligosaccharide levels and various infant development measures, including head circumference, body length, and weight gain. These associations vary among different populations and may be influenced by maternal genetic factors and environmental conditions.

The academic understanding of this compound has also expanded to include its role in immune system development. Studies have demonstrated that human milk oligosaccharides, including this compound, can modulate immune responses by influencing cytokine production and promoting the development of immune competence. This immune-modulatory function appears to operate through multiple mechanisms, including direct effects on immune cells and indirect effects mediated through gut microbiota interactions.

Genomic studies have provided insights into the bacterial utilization of this compound, particularly by Bifidobacterium species. Research has revealed that certain Bifidobacterium strains possess specialized gene clusters that encode enzymes necessary for the breakdown and utilization of human milk oligosaccharides. These genetic adaptations allow specific bacterial strains to efficiently metabolize this compound and other related oligosaccharides, providing them with a competitive advantage in the infant gut environment.

Table 1: Key Chemical Properties of this compound

Table 2: Monosaccharide Composition of this compound

| Monosaccharide Component | Number of Units | Function in Structure |

|---|---|---|

| D-Glucose | 1 | Reducing end terminus |

| D-Galactose | 3 | Core backbone formation |

| N-Acetylglucosamine | 2 | Branching points |

| L-Fucose | 1 | Terminal modification |

The continued academic progress in this compound research has established this compound as a critical component for understanding the complex biochemical interactions between maternal milk composition and infant development. Future research directions continue to explore its therapeutic potential, optimal synthesis methods, and detailed mechanisms of biological action, positioning this compound as a compound of significant scientific and clinical interest.

Properties

CAS No. |

96656-34-7 |

|---|---|

Molecular Formula |

C46H78N2O35 |

Molecular Weight |

1219.1 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C46H78N2O35/c1-11-23(59)29(65)32(68)43(73-11)82-39-22(48-13(3)56)41(77-19(9-54)37(39)80-44-33(69)30(66)25(61)16(6-51)75-44)72-10-20-28(64)40(35(71)46(78-20)79-36(15(58)5-50)24(60)14(57)4-49)83-42-21(47-12(2)55)38(27(63)18(8-53)74-42)81-45-34(70)31(67)26(62)17(7-52)76-45/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28-,29+,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-/m0/s1 |

InChI Key |

FTLGNHHXLNTXFF-DSLAEONQSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OOC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |

Other CAS No. |

96656-34-7 |

physical_description |

Solid |

Synonyms |

monofuco-lacto-N-hexaose |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Monofucosyllacto-n-hexaose can be synthesized through enzymatic glycosylation processes. The synthesis involves the use of specific glycosyltransferases that facilitate the addition of fucose to the lacto-n-hexaose backbone. The reaction conditions typically include controlled pH, temperature, and the presence of necessary cofactors to ensure the efficiency of the enzymatic reactions .

Industrial Production Methods: Industrial production of this compound involves biotechnological approaches using microbial fermentation. Genetically engineered bacteria or yeast strains are employed to produce the oligosaccharide in large quantities. The fermentation process is optimized for high yield and purity, followed by purification steps such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Biosynthetic Pathways and Enzymatic Reactions

MFLNH is synthesized through glycosyltransferase-mediated reactions that extend lactose (Galβ1-4Glc) with type 1 (Galβ1-3GlcNAc) or type 2 (Galβ1-4GlcNAc) core structures. Key enzymatic steps include:

-

Core assembly : Lactose is extended via β1-3 or β1-6 linkages by N-acetylglucosaminyltransferases (e.g., EC 2.4.1.150) to form lacto-N-hexaose (LNH) .

-

Fucosylation : α1-3/4 fucosyltransferases (e.g., α4FucT) decorate LNH with fucose residues, producing MFLNH isoforms (I and III) .

Structural Determinants of Reactivity

MFLNH’s chemical behavior is dictated by its fucosylation pattern:

MFLNH I vs. III

-

Degradation : Acidic hydrolysis cleaves glycosidic bonds, releasing fucose, galactose, and GlcNAc .

-

Stability : Stable at -20°C in dry form but degrades upon prolonged exposure to light or moisture .

Key Findings from Clinical Studies

-

Infant Growth : Higher MFLNH concentrations correlate with reduced morbidity in Gambian infants, likely due to pathogen-blocking via fucose-mediated receptor mimicry .

-

Secretor Status : Non-secretor mothers (FUT2-negative) produce minimal α1-2-fucosylated MFLNH I, shifting HMO profiles toward sialylated species .

In Silico Modeling

A reaction network of 11 enzymes predicts 91% of HMO diversity, including MFLNH isoforms. Knockout of β4GalT (EC 2.4.1.38) abolishes MFLNH synthesis, underscoring its biosynthetic necessity .

Analytical Characterization Methods

Future Research Directions

-

Enzyme Engineering : Optimizing in vitro synthesis using recombinant fucosyltransferases .

-

Gut Microbiome Modulation : Investigating MFLNH’s prebiotic effects on Bifidobacterium colonization .

This synthesis of structural, enzymatic, and functional data underscores MFLNH’s complexity and biological relevance, providing a foundation for translational applications in nutrition and therapeutics.

Scientific Research Applications

Nutritional Applications

MFLNH contributes to infant nutrition by promoting the growth of beneficial gut bacteria, particularly Bifidobacterium longum. This oligosaccharide acts as a prebiotic, enhancing the gut microbiome's composition, which is crucial for infant health. Studies indicate that the presence of MFLNH in breast milk can positively influence the development of the infant's immune system and overall health.

Table 1: Nutritional Benefits of MFLNH

| Benefit | Description |

|---|---|

| Prebiotic Effect | Promotes growth of beneficial gut bacteria |

| Immune System Development | Enhances the infant's immune response |

| Gut Health | Reduces gastrointestinal infections by blocking pathogen binding |

Immunological Applications

MFLNH has been shown to have immunomodulatory effects. It can inhibit pathogen adhesion to intestinal epithelial cells, thereby reducing the risk of infections. This function is particularly important in neonates, who are more susceptible to infectious diseases.

Case Study: Immunological Impact of HMOs

In a study conducted by LoCascio et al., it was demonstrated that HMOs like MFLNH can act as soluble ligand analogs, preventing pathogens from binding to gut cells. This mechanism helps in protecting infants from infections such as rotavirus and other gastrointestinal pathogens .

Microbiological Applications

Research has shown that MFLNH can alter the gut microbiota composition favorably. Its role as a prebiotic supports the growth of beneficial bacteria while inhibiting pathogenic strains. This characteristic makes it a candidate for therapeutic applications in managing dysbiosis and related gastrointestinal disorders.

Table 2: Microbiological Effects of MFLNH

| Effect | Mechanism |

|---|---|

| Promotion of Beneficial Bacteria | Supports growth of Bifidobacterium species |

| Inhibition of Pathogens | Blocks pathogen adherence to intestinal cells |

Developmental Applications

There is emerging evidence suggesting that HMOs, including MFLNH, may influence neurocognitive development in infants. The oligosaccharides are thought to play a role in brain development through their effects on gut health and immune modulation.

Case Study: Neurocognitive Development

A study highlighted that infants receiving higher concentrations of specific HMOs showed improved cognitive outcomes at later developmental stages . This suggests that MFLNH may contribute indirectly to neurodevelopmental processes through its prebiotic effects.

Mechanism of Action

Monofucosyllacto-n-hexaose exerts its effects primarily through its interaction with gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that contribute to gut health and immune function. The molecular targets include specific receptors on the surface of gut bacteria that recognize and metabolize the oligosaccharide .

Comparison with Similar Compounds

Key Structural and Molecular Features

- Molecular formula : C₄₆H₇₈N₂O₃₅ (MFLNH I and II) .

- Molecular weight : 1,219.1 g/mol .

- Isomerism : MFLNH exists in multiple isomeric forms (e.g., MFLNH I, III, IV) distinguished by fucose linkage positions and retention times in chromatographic analyses (Table 1) .

- CAS numbers :

Comparative Analysis of MFLNH and Structurally Related HMOs

Fucosylation Patterns and Structural Classification

MFLNH is differentiated from other fucosylated HMOs by its monofucosylated structure, contrasting with di- or trifucosylated analogs (Table 2):

Functional Implications :

Chromatographic and Analytical Differentiation

Isomeric separation via nano LC Chip/TOF MS or HPLC reveals distinct retention times (RT) and mass spectra (Table 3):

| Compound | Retention Time (min) | m/z ([M+Na]⁺) | Source/Evidence |

|---|---|---|---|

| MFLNH I | 17.70 | 1243 | Human milk |

| MFLNH III | 17.29 | 1243 | Human milk |

| IFLNH III | 18.44 | 1243 | Human milk |

| DFLNH I | 0.035 (HPAEC) | - | Purified HMOs |

Notes:

Biological Activity

Monofucosyllacto-N-hexaose (MFLNH) is a specific type of human milk oligosaccharide (HMO) that has garnered attention for its potential biological activities, particularly in infant health. This article provides a comprehensive overview of the biological activity associated with MFLNH, including its structural characteristics, mechanisms of action, and implications for health.

Structural Characteristics

This compound is characterized by the presence of a fucose residue linked to a lacto-N-hexaose core. There are two primary isomers: MFLNH I and MFLNH III , differing in their glycosidic linkages.

| Structure | Composition | Linkage |

|---|---|---|

| MFLNH I | Fucα1,2Galβ1,3GlcNAcβ1,3(Galβ1,4GlcNAcβ1,6)Galβ1,4Glc | α(1-2) Fuc linkage |

| MFLNH III | Galβ1,3GlcNAcβ1,3(Galβ1,4(Fucα1,3)GlcNAcβ1,6)Galβ1,4Glc | α(1-3) Fuc linkage |

Prebiotic Effects

MFLNH acts as a prebiotic by selectively stimulating the growth of beneficial gut bacteria such as Bifidobacterium species. This modulation of gut microbiota is crucial for establishing a healthy intestinal environment in infants . The presence of MFLNH in human milk has been shown to enhance the proliferation of these beneficial bacteria while inhibiting pathogenic strains.

Immune Modulation

Research indicates that HMOs, including MFLNH, play significant roles in immune system development. They contribute to the establishment of immune competence both locally in the gut and systemically. MFLNH may help in preventing infections by acting as decoys for pathogens, thereby reducing their ability to adhere to intestinal cells .

Cognitive Development

Recent studies have suggested that HMOs can influence brain development and cognitive functions. The gut-brain axis is affected by the composition of gut microbiota, which is modulated by oligosaccharides like MFLNH. This connection highlights the potential role of HMOs in neurodevelopmental outcomes in infants .

Clinical Evidence and Case Studies

Several studies have investigated the impact of HMOs on infant health outcomes:

- Growth and Morbidity Study : A study conducted in The Gambia demonstrated that infants whose mothers produced higher concentrations of fucosylated HMOs like MFLNH showed better growth metrics and reduced morbidity rates . This underscores the importance of maternal HMO composition on infant health.

- Global Variations in HMO Composition : A comprehensive analysis across multiple countries found significant variations in HMO profiles based on maternal genetics and environmental factors. Mothers classified as secretors (higher fucosylation levels) had infants with improved health outcomes compared to non-secretors .

Q & A

Q. What analytical methods are most reliable for quantifying MFLNH in complex biological matrices?

MFLNH quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to ensure precision. For example, absolute quantitation using multiple reaction monitoring (MRM) has shown 20–65% variation compared to HPAEC-PAD, within acceptable biological variability ranges . Nano LC Chip/TOF MS further enhances specificity by resolving isomeric forms . Key considerations include matrix effects, calibration curve linearity, and cross-validation with orthogonal techniques (e.g., HPAEC-PAD).

Q. How can researchers distinguish MFLNH structural isomers in human milk oligosaccharides (HMOs)?

Structural isomer separation requires porous graphitized carbon (PGC) chromatography paired with high-resolution mass spectrometry. For instance, MFLNH I (retention time: 17.70 min) and MFLNH III (17.29 min) are differentiated via retention time and fragmentation patterns . Complementary techniques like MALDI FT ICR MS provide glycan composition but lack isomer resolution, necessitating multi-dimensional workflows .

Q. What are the primary biological roles of MFLNH in microbial adhesion studies?

MFLNH is implicated in host-pathogen interactions due to its fucosylated terminal structures, which mimic epithelial cell surface glycans. Experimental designs often use in vitro binding assays with bacterial strains (e.g., Campylobacter jejuni) and glycan microarrays. Functional validation may involve knock-out models or competitive inhibition with free fucose .

Advanced Research Questions

Q. How should researchers address discrepancies in MFLNH concentration measurements across analytical platforms?

Discrepancies between LC-MS and HPAEC-PAD (e.g., 20–65% variation) arise from ionization efficiency differences and matrix interference. Mitigation strategies include:

Q. What experimental frameworks are optimal for studying MFLNH’s role in immune modulation?

Hypothesis-driven designs should integrate PICO criteria :

- Population : Infant gut microbiota or immune cell lines (e.g., dendritic cells).

- Intervention : MFLNH supplementation vs. fucosidase-treated controls.

- Comparison : Non-fucosylated HMOs (e.g., lacto-N-tetraose).

- Outcome : Cytokine profiling (e.g., IL-10, TNF-α) via ELISA or transcriptomics . Statistical expertise is critical for handling confounding variables (e.g., donor-specific HMO variability) .

Q. What challenges arise in synthesizing MFLNH for functional studies, and how can they be resolved?

Challenges include low yields in enzymatic fucosylation and isomer contamination. Solutions involve:

Q. How can MFLNH research be integrated into broader studies on HMO biosynthetic pathways?

Systems biology approaches are recommended:

- Transcriptomics : Correlate fucosyltransferase (FUT2/FUT3) expression with MFLNH levels in lactating individuals.

- Metabolomics : Map MFLNH abundance against other HMOs (e.g., 3′-sialyllactose) using untargeted LC-MS.

- Meta-analysis : Combine cohort studies to assess MFLNH’s association with infant health outcomes (e.g., reduced diarrheal incidence) .

Methodological Considerations

- Data Validation : Always report batch-to-batch variability for synthetic MFLNH (e.g., ≥95% purity via LC-MS) and include negative controls in functional assays .

- Ethical Compliance : For human milk studies, ensure donor consent and adherence to institutional review board (IRB) protocols .

- Open Science : Share raw MRM transitions, chromatograms, and synthesis protocols in public repositories (e.g., GlyTouCan) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.